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molecular formula C9H8ClFN2O3 B8808600 2-chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

2-chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

Cat. No. B8808600
M. Wt: 246.62 g/mol
InChI Key: MDHASBCQZKNWJI-UHFFFAOYSA-N
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Patent
US07709483B2

Procedure details

A solution of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide (47.2 g, 234 mmol) in conc. sulphuric acid (220 ml) was treated at ca. −20° C. (ethanol/water/CO2(s) bath) with conc. nitric acid (69%, 15.25 ml, 19 g, 235 mmol) over 30 minutes, keeping internal temperature ≦9° C. The reaction was complete at the end of the addition. The mixture was added to ice with vigorous stirring then left to stand overnight. Filtration, washing of the solid with water and drying afforded the product (54.6 g, 95%) containing ˜9% impurity.
Quantity
47.2 g
Type
reactant
Reaction Step One
Name
ethanol water CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.25 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:7]=1[CH3:13])=[O:4].C(O)C.O.C(=O)=O.[N+:21]([O-])([OH:23])=[O:22]>S(=O)(=O)(O)O>[Cl:1][CH2:2][C:3]([NH:5][C:6]1[C:11]([N+:21]([O-:23])=[O:22])=[CH:10][CH:9]=[C:8]([F:12])[C:7]=1[CH3:13])=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
47.2 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C(=CC=C1)F)C
Name
ethanol water CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O.C(=O)=O
Name
Quantity
15.25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
220 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature ≦9° C
ADDITION
Type
ADDITION
Details
The reaction was complete at the end of the addition
ADDITION
Type
ADDITION
Details
The mixture was added to ice
WAIT
Type
WAIT
Details
then left
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing of the solid with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)NC1=C(C(=CC=C1[N+](=O)[O-])F)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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